molecular formula C10H12N2O3 B13544125 4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid

4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid

Cat. No.: B13544125
M. Wt: 208.21 g/mol
InChI Key: XRLBVCLLZZCOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H12N2O3 It is characterized by a pyrimidine ring substituted with a cyclopropyl group at the 4-position, a methoxymethyl group at the 2-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide, in the presence of a catalyst.

    Methoxymethylation: The methoxymethyl group can be introduced through an alkylation reaction using methoxymethyl chloride or a similar reagent.

    Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide or a carboxylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

    Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

    Esterification: Ester derivatives of the compound.

Scientific Research Applications

4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: Similar structure with a trifluoromethyl group instead of a methoxymethyl group.

    Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate: Similar structure with a methylthio group instead of a methoxymethyl group.

    4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid: Similar structure with a cyclopropylamino group instead of a methoxymethyl group.

Uniqueness

4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the methoxymethyl group may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.

Biological Activity

4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a cyclopropyl group and a methoxymethyl substituent, suggests diverse interactions with biological systems. Research has indicated its applications in various fields, including medicinal chemistry, where it may serve as a scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate signaling pathways, leading to various physiological effects. For instance, it has been shown to inhibit certain adenylyl cyclases, which play crucial roles in intracellular signaling related to chronic pain and other conditions .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the cyclopropyl group enhances the compound's ability to penetrate bacterial membranes, making it effective against a range of pathogens .

Antiviral Effects

Studies have suggested that pyrimidine derivatives can possess antiviral activity. The specific mechanisms may involve the inhibition of viral replication or interference with viral entry into host cells .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways. For example, it may inhibit N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids . This inhibition could have implications in modulating emotional behavior and metabolic disorders.

Case Studies

Several studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. These studies aim to optimize potency and selectivity for specific biological targets:

  • Inhibition of Adenylyl Cyclase : A study highlighted the optimization of pyrimidinone analogues for selective inhibition of Ca²⁺/Calmodulin-stimulated adenylyl cyclase (AC1). The findings indicated that modifications to the pyrimidine structure could enhance selectivity and potency against AC1 while reducing off-target effects .
  • NAPE-PLD Inhibition : Another study explored inhibitors of NAPE-PLD, revealing that specific substitutions on the pyrimidine ring could significantly enhance inhibitory activity, suggesting that similar modifications might improve the efficacy of this compound .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntimicrobialMembrane penetration and disruption
AntiviralInhibition of viral replication
Enzyme InhibitionInhibition of NAPE-PLD
Adenylyl Cyclase InhibitionSelective inhibition of AC1

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-15-5-8-11-4-7(10(13)14)9(12-8)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,13,14)

InChI Key

XRLBVCLLZZCOGA-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC=C(C(=N1)C2CC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.